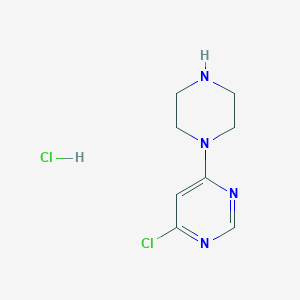

4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride

Descripción general

Descripción

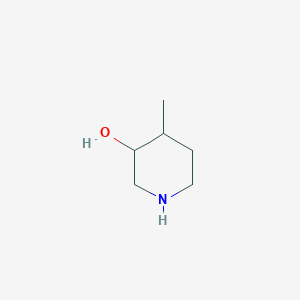

The compound "4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride" is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of a piperazine moiety attached to the pyrimidine ring, which is a common structural motif in pharmaceuticals due to its versatility and the ability to modulate biological activity. The chlorine substituent and the hydrochloride salt form suggest potential for increased reactivity and solubility, which can be advantageous in drug development.

Synthesis Analysis

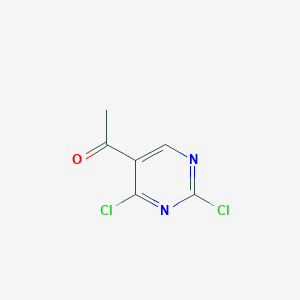

The synthesis of pyrimidine derivatives often involves the substitution of different functional groups onto the pyrimidine scaffold. For instance, the synthesis of 2-amino-6-chloro-4-(N-methylpiperazino)pyrimidines involves a series of reactions starting from 6-chloro-2,4-diaminopyrimidines and includes the introduction of a piperazine group . Similarly, the synthesis of 4-piperazinopyrimidines with a methylthio substituent at the 5-position involves nucleophilic attack on 2,4,6-trichloropyrimidine by amines . These methods highlight the versatility of pyrimidine chemistry and the ability to introduce a variety of substituents, including piperazine, to create compounds with desired properties.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial in determining their binding affinity and biological activity. X-ray diffraction and computational methods such as PCILO computation have been used to analyze the structures of these compounds . The presence of a piperazine ring and other substituents can significantly influence the conformation and electronic distribution of the molecule, which in turn affects its interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for their biological activity and pharmacological properties. For example, the introduction of a piperazine moiety can lead to compounds with antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties . Additionally, the synthesis of 4-N-piperazinyl-thieno[2,3-d]pyrimidines and their evaluation in immunosuppressive activity assays demonstrate the potential for these compounds to be optimized for medicinal use .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, involves optimizing reaction conditions to achieve high purity and yield, which are critical for its potential therapeutic application . The design and synthesis of a new ionic liquid containing a piperazine ring also highlight the importance of understanding the physical properties of these compounds for their use as catalysts in chemical reactions . Furthermore, the development of piperazinyl-glutamate-pyrimidines as P2Y12 antagonists showcases the fine-tuning of physicochemical properties to achieve potent compounds with desirable pharmacokinetic profiles .

Aplicaciones Científicas De Investigación

1. Synthesis and Chemical Reactions

4-Chloro-6-(piperazin-1-yl)pyrimidine hydrochloride has been involved in various synthetic processes. A study by Makarov et al. (1994) developed a method for synthesizing N,N′-bis(5-nitro-6-pyrimidinyl) derivatives of piperazine, which contain a chlorine atom in the 4 position of the pyrimidine ring. These compounds react with various nucleophilic reagents to form dialkylamino derivatives (Makarov, Sedov, Nemeryuk, & Safonova, 1994).

2. Protein Kinase Inhibition

In the field of protein kinase inhibition, a study by Russell et al. (2015) involved the synthesis of a protein kinase inhibitor using a hybrid flow and microwave approach, incorporating a piperazinyl analogue into the molecular structure (Russell, Lin, Hains, Simone, Robinson, & McCluskey, 2015).

3. Anticancer and Anti-inflammatory Activity

Ghule, Deshmukh, & Chaudhari (2013) synthesized derivatives of N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide, evaluating their anticancer and anti-inflammatory activities. Some compounds exhibited selective influence on cancer cell lines and excellent anti-inflammatory activity (Ghule, Deshmukh, & Chaudhari, 2013).

4. Cancer Treatment Research

Zhang, Huang, & Huang (2005) studied a compound incorporating a piperazin-1-yl moiety for its potential as a tyrosine kinase inhibitor in cancer treatment. The study focused on drug absorption, distribution, metabolism, and excretion (Zhang, Huang, & Huang, 2005).

5. Antiviral Properties

A study by Nagalakshmamma et al. (2020) explored the design and synthesis of novel urea/thiourea derivatives containing piperazin-1-yl-pyrimidine for their antiviral properties against tobacco mosaic virus (TMV) (Nagalakshmamma, Venkataswamy, Pasala, Umamaheswari, Thyagaraju, Nagaraju, & Chalapathi, 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

Related compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been shown to inhibit acetylcholinesterase (ache), a key enzyme involved in the breakdown of acetylcholine in the brain .

Mode of Action

This inhibition prevents the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, thereby increasing its availability .

Biochemical Pathways

Ache inhibitors generally affect the cholinergic pathway, which plays a crucial role in memory and cognition .

Pharmacokinetics

The safety data sheet suggests that the compound should be handled with care, indicating that it may have bioavailability .

Result of Action

Ache inhibitors generally increase the availability of acetylcholine in the brain, potentially improving memory and cognition .

Action Environment

The safety data sheet suggests that the compound should be kept away from heat, sparks, open flames, and hot surfaces .

Propiedades

IUPAC Name |

4-chloro-6-piperazin-1-ylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4.ClH/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULCCSIJQBLRSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=NC=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595671 | |

| Record name | 4-Chloro-6-(piperazin-1-yl)pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

203519-89-5 | |

| Record name | 4-Chloro-6-(piperazin-1-yl)pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)

![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)

![4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid](/img/structure/B1320819.png)

![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline](/img/structure/B1320837.png)